An In-depth Technical Guide to 5-Ethoxynicotinaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Ethoxynicotinaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxynicotinaldehyde, with the CAS number 227939-23-3, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring functionalized with both an aldehyde and an ethoxy group, offers multiple avenues for synthetic modification. The electron-donating nature of the ethoxy group at the 5-position influences the reactivity of the pyridine ring and the aldehyde, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, spectroscopic characterization, and potential applications of 5-Ethoxynicotinaldehyde, offering a foundational resource for researchers in organic synthesis and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of 5-Ethoxynicotinaldehyde are crucial for its handling, reaction planning, and integration into synthetic workflows. While extensive experimental data is not widely published, a combination of information from commercial suppliers and predictions based on its structure provides a solid foundation for its characterization.
| Property | Value | Source/Method |
| CAS Number | 227939-23-3 | Commercial Supplier |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Expected to be a solid or oil | Analogy to similar compounds |
| Purity | Typically >95% | Commercial Supplier |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Predicted |
Synthesis of 5-Ethoxynicotinaldehyde: A Proposed Pathway
A robust synthetic route to 5-Ethoxynicotinaldehyde can be conceptualized based on established methodologies for the synthesis of analogous alkoxy-substituted pyridines. A plausible and efficient approach involves the etherification of a suitable precursor, such as 5-hydroxy-3-pyridinecarboxaldehyde, or more practically, a nucleophilic aromatic substitution on an activated pyridine ring. A detailed proposed synthesis starting from the commercially available 5-bromo-3-pyridinecarboxaldehyde is outlined below. This method leverages a copper-catalyzed etherification, a common and effective method for forming aryl ethers.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 5-Ethoxynicotinaldehyde via Ullmann condensation.
Detailed Experimental Protocol
Objective: To synthesize 5-Ethoxynicotinaldehyde from 5-bromo-3-pyridinecarboxaldehyde.
Materials:
-
Sodium ethoxide (NaOEt)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), sodium ethoxide (1.5 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-Ethoxynicotinaldehyde.
Causality Behind Experimental Choices:
-
Ullmann Condensation: This copper-catalyzed reaction is a well-established method for the formation of aryl ethers, particularly from aryl halides.
-
Sodium Ethoxide: Serves as the source of the ethoxy group and as a base.
-
Copper(I) Iodide: The catalyst of choice for this type of transformation.
-
DMF: A polar aprotic solvent suitable for this reaction, as it can dissolve the reactants and withstand the required reaction temperatures.
-
Aqueous Ammonium Chloride Quench: This step is crucial to neutralize any remaining base and to complex with the copper catalyst, facilitating its removal during the aqueous workup.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethoxy group protons.
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Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.9-10.1 ppm .[3] This significant downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons (Pyridine Ring): Three distinct signals are expected for the protons at positions 2, 4, and 6 of the pyridine ring.
-
H-2 and H-6: These protons are expected to appear as doublets or singlets (depending on the coupling constants) in the range of δ 8.3-8.8 ppm .
-
H-4: This proton will likely be a triplet or a multiplet around δ 7.5-7.8 ppm .
-
-
Ethoxy Group Protons (OCH₂CH₃):
-
Methylene Protons (OCH₂): A quartet around δ 4.0-4.2 ppm , due to coupling with the adjacent methyl protons.
-
Methyl Protons (CH₃): A triplet around δ 1.3-1.5 ppm , due to coupling with the adjacent methylene protons.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-192 ppm .[3]
-
Aromatic Carbons (Pyridine Ring): Five distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbon attached to the ethoxy group (C-5) will be significantly shielded compared to the other aromatic carbons.
-
Ethoxy Group Carbons (OCH₂CH₃):
-
Methylene Carbon (OCH₂): A signal around δ 64-66 ppm .
-
Methyl Carbon (CH₃): A signal in the upfield region, around δ 14-16 ppm .
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ .[4][5]
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[6]
-
C-O Stretch (Aryl Ether): A strong absorption band in the region of 1200-1250 cm⁻¹ for the aryl C-O bond and around 1020-1075 cm⁻¹ for the alkyl C-O bond.
-
C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretches will appear above 3000 cm⁻¹ , while alkyl C-H stretches from the ethoxy group will be observed below 3000 cm⁻¹ .
Mass Spectrometry (MS) (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 151.06 , corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect fragmentation patterns involving the loss of the aldehyde group (CHO), the ethoxy group (OC₂H₅), or ethylene (C₂H₄) from the ethoxy group. Alpha cleavage of aldehydes is generally not a major fragmentation pathway.[7]
Reactivity and Potential Transformations
The reactivity of 5-Ethoxynicotinaldehyde is governed by the interplay of its three key structural features: the pyridine ring, the aldehyde group, and the electron-donating ethoxy group.
Caption: Key reactivity pathways for 5-Ethoxynicotinaldehyde.
-
Aldehyde Group Reactivity: The aldehyde functionality is a prime site for a variety of chemical transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 5-ethoxynicotinic acid, using standard oxidizing agents.
-
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-ethoxypyridin-3-yl)methanol, using mild reducing agents like sodium borohydride.
-
Nucleophilic Addition: It will undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
-
Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into a variety of substituted alkenes.
-
-
Pyridine Ring Reactivity: The electron-donating ethoxy group at the 5-position activates the pyridine ring towards electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the 2- and 6-positions. Conversely, the electron-donating nature of the ethoxy group makes nucleophilic aromatic substitution (NAS) on the pyridine ring less favorable.[8]
Applications in Drug Discovery and Materials Science
Substituted pyridine scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. The unique combination of functional groups in 5-Ethoxynicotinaldehyde makes it a highly attractive starting material for the synthesis of novel compounds with potential biological activity.
-
Medicinal Chemistry: Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9] The aldehyde group of 5-Ethoxynicotinaldehyde can be used as a handle to introduce diverse functionalities, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The ethoxy group can enhance the lipophilicity and metabolic stability of potential drug candidates.
-
Materials Science: The pyridine moiety can act as a ligand for metal coordination, making 5-Ethoxynicotinaldehyde a potential precursor for the synthesis of novel metal-organic frameworks (MOFs) or functional coordination polymers with interesting photophysical or catalytic properties.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Ethoxynicotinaldehyde is not widely available, precautions should be taken based on the known hazards of similar aromatic aldehydes and pyridine derivatives.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[10] Avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Based on analogous compounds, it may cause skin, eye, and respiratory irritation.[1] Ingestion may be harmful.
Conclusion
5-Ethoxynicotinaldehyde is a promising chemical intermediate with significant potential for applications in both medicinal chemistry and materials science. Its synthesis can be achieved through established synthetic methodologies, and its structure can be reliably characterized using standard spectroscopic techniques. The versatile reactivity of its aldehyde and substituted pyridine functionalities provides a rich platform for the development of novel and complex molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this valuable building block.
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